molecular formula C16H26O4 B1674179 Fumagillol CAS No. 108102-51-8

Fumagillol

Numéro de catalogue: B1674179
Numéro CAS: 108102-51-8
Poids moléculaire: 282.37 g/mol
Clé InChI: CEVCTNCUIVEQOY-JQOWZUPLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fumagillol est un produit naturel dérivé du champignon Aspergillus fumigatus. C'est un produit d'hydrolyse de la fumagilline, une biomolécule complexe connue pour ses propriétés antimicrobiennes. This compound a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, notamment dans le traitement des infections parasitaires et son rôle d'inhibiteur de l'angiogenèse .

Applications De Recherche Scientifique

Antimicrobial Properties

Fumagillol in Treating Giardiasis and Amebiasis

This compound has shown significant promise as an antimicrobial agent against protozoan parasites. Research indicates that fumagillin, from which this compound is derived, effectively targets Giardia lamblia, a common cause of gastrointestinal infections. In a study involving a mouse model of giardiasis, fumagillin demonstrated superior efficacy compared to metronidazole, achieving a 100% effective dose of 6.6 mg/kg body weight .

The compound's potency was further confirmed through in vitro assays, where it exhibited low inhibitory concentrations (IC50) against various strains of G. lamblia (0.01 μM for assemblage A and 0.002 μM for assemblage B) with minimal cytotoxicity towards mammalian cells . These findings suggest that this compound derivatives could be developed as effective treatments for giardiasis and related infections.

Anti-Angiogenic Properties

This compound as an Angiogenesis Inhibitor

This compound has been investigated for its anti-angiogenic properties, which are crucial in cancer treatment. The compound inhibits the proliferation of endothelial cells in adipose tissues and reduces angiogenesis by targeting specific pathways involved in blood vessel formation. For instance, one study highlighted the effects of O-(Chloroacetyl-carbamoyl)this compound (TNP-470) on human anaplastic thyroid carcinoma cells, demonstrating its potential to inhibit tumor growth by disrupting angiogenesis .

A comprehensive evaluation showed that fumagillin covalently binds to methionine aminopeptidase-2 (MetAP-2), a key enzyme in endothelial cell function, thereby inhibiting angiogenesis effectively . This mechanism underlines its potential utility in treating various cancers by limiting tumor vascularization.

Obesity Treatment

This compound Derivatives for Weight Management

Recent studies have explored the application of this compound derivatives in obesity treatment. A notable composition containing O-(4-methoxycinnamoyl)this compound was found to inhibit the proliferation of vein endothelial cells in adipose tissues while promoting apoptosis . In experimental models using obese mice (ob/ob), these compounds resulted in significant weight loss and reduced food intake without severe side effects.

The therapeutic effects were quantified through weight measurements and histological examinations of adipose tissues, confirming the compound's efficacy in reducing fat accumulation and enhancing metabolic health . This positions this compound derivatives as promising candidates for developing anti-obesity medications.

Structure-Activity Relationship Studies

Investigating this compound Derivatives

Research into the structure-activity relationships (SAR) of this compound derivatives has provided insights into optimizing their pharmacological profiles. Various modifications at specific positions on the fumagillin structure have led to enhanced stability and potency against targeted pathogens . For example, bioisosteric replacements have been employed to improve drug stability under physiological conditions while maintaining or enhancing biological activity.

The data collected from these studies have been compiled into tables detailing the potency of different derivatives against various pathogens and their pharmacokinetic properties:

Compound NameIC50 (μM)MLC (μM)Stability (pH)Therapeutic Window
Fumagillin0.010.7StableHigh
Compound 90.0020.26ImprovedExcellent
TNP-470N/AN/AStableModerate

Mécanisme D'action

Target of Action

Fumagillol primarily targets the Methionine Aminopeptidase 2 (MetAP2) enzyme . MetAP2 is an enzyme that plays a crucial role in the removal of the amino-terminal methionine residue from nascent proteins, which is a critical step in protein synthesis.

Mode of Action

This compound interacts with its target, MetAP2, by binding to it . This binding action results in the inhibition of the MetAP2 enzyme, thereby disrupting protein synthesis. The disruption of protein synthesis can lead to various downstream effects, depending on the specific proteins that are affected.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway, specifically the step involving the removal of the amino-terminal methionine residue from nascent proteins . By inhibiting the MetAP2 enzyme, this compound disrupts this process, which can have various downstream effects. These effects can include the disruption of cell growth and proliferation, as MetAP2 is often essential for these processes.

Pharmacokinetics

The pharmacokinetics of this compound and its derivatives involve complex processes. This compound derivatives exhibit lower levels of permeation across polarized epithelial Caco-2 cells, suggesting a potential impact on bioavailability . Furthermore, the plasma pharmacokinetics of certain this compound derivatives reveal slow absorption through the gut . The maximum tolerated dose (MTD) of one such derivative was found to be 1,500 mg/kg, which is 227-fold higher than the fully curative dose .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of protein synthesis, which can lead to the inhibition of cell growth and proliferation . In the context of disease treatment, this can result in the reduction of pathogenic cells. For example, this compound and its derivatives have shown significant biological activity against Nosema ceranae-infected honeybees .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, certain this compound derivatives exhibit better thermal and acid stability than this compound, which could prolong the drug shelf life and reduce compound degradation in the stomach . Additionally, the efficacy of this compound can be influenced by factors such as the presence of other compounds, the specific strain of the target organism, and the overall health status of the host organism .

Analyse Biochimique

Biochemical Properties

Fumagillol interacts with the methionine aminopeptidase type 2 (MetAP2) enzyme . The activity of this compound on its target, MetAP2, and the effects of blocking this enzyme in the host are significant . The inhibition of MetAP2 can affect many proteins, some of which are implicated in the correct maintenance of cellular safety .

Cellular Effects

This compound derivatives have shown potency against Giardia lamblia trophozoites, exhibiting lower levels of permeation across polarized epithelial Caco-2 cells . These compounds were also more potent against the amebiasis-causing parasite Entamoeba histolytica .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically the MetAP2 enzyme . By inhibiting MetAP2, this compound can induce changes in gene expression and affect the function of various proteins .

Temporal Effects in Laboratory Settings

The effects of this compound and its derivatives have been studied over time in laboratory settings . Some this compound derivatives exhibited better thermal and acid stability than Fumagillin, which should prolong the drug shelf life and reduce compound degradation in the stomach .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in a mouse model of giardiasis, a stable this compound compound had better efficacy than Fumagillin at both the fully curative dose and a 50% effective dose .

Metabolic Pathways

The metabolic pathway involved in the production and regulation of this compound is complex . The biosynthetic gene cluster and the metabolic pathway involved in its production and regulation have been explained in detail .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Fumagillol peut être synthétisé par plusieurs réactions chimiques, notamment l'acylation, l'hydrolyse et l'alkylation. La synthèse implique souvent l'utilisation de divers réactifs et catalyseurs pour obtenir la structure chimique souhaitée .

Méthodes de production industrielle : La production industrielle de this compound implique généralement la fermentation d'Aspergillus fumigatus, suivie de processus d'extraction et de purification. Le composé peut également être produit par synthèse chimique, ce qui permet de créer des dérivés ayant une stabilité et une puissance améliorées .

Analyse Des Réactions Chimiques

Types de réactions : Fumagillol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Une réaction notable est la réaction de Mannich oxydante dirigée par l'oxygène, qui permet l'élaboration rapide et efficace de la structure de l'échafaudage du this compound .

Réactifs et conditions courantes :

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des composés très complexes de type alcaloïde, tels que les perhydroisoindoles et les perhydroisoquinoléines .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'action

This compound exerce ses effets principalement en inhibant l'enzyme méthionine aminopeptidase de type 2 (MetAP-2). Cette inhibition bloque la formation de nouveaux vaisseaux sanguins (angiogenèse), ce qui est crucial pour la croissance et la propagation des tumeurs. L'activité antimicrobienne du composé est également liée à sa capacité à perturber les voies métaboliques essentielles chez les parasites .

Composés similaires :

Unicité : this compound est unique en raison de sa stabilité accrue et de sa faible toxicité par rapport à la fumagilline. Sa capacité à subir diverses modifications chimiques en fait un composé polyvalent pour la recherche scientifique et le développement pharmaceutique .

Comparaison Avec Des Composés Similaires

Uniqueness: this compound is unique due to its enhanced stability and lower toxicity compared to fumagillin. Its ability to undergo various chemical modifications makes it a versatile compound for scientific research and pharmaceutical development .

Activité Biologique

Fumagillol, a derivative of fumagillin, is a mycotoxin produced by the fungus Aspergillus fumigatus. It has garnered attention due to its diverse biological activities, particularly its potential therapeutic applications in treating various parasitic infections and its effects on cellular processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against pathogens, and implications for therapeutic use.

This compound primarily exerts its effects through the inhibition of methionine aminopeptidase 2 (MetAP2), an enzyme critical for protein maturation in many eukaryotic organisms. The inhibition of MetAP2 disrupts cellular processes such as protein synthesis and cell proliferation, making it a potential target for anti-parasitic therapies.

  • Inhibition of MetAP2 : this compound binds to MetAP2 from various pathogens, including Giardia lamblia and Enterocytozoon bieneusi, demonstrating a similar binding mode to that observed in human MetAP2. This suggests that this compound could effectively target these parasites without significant toxicity to human cells due to differences in enzyme structure and function .

Efficacy Against Pathogens

This compound has shown promising results in preclinical studies against several pathogens:

  • Giardiasis : In vitro studies indicate that this compound has a potent inhibitory effect on G. lamblia trophozoites, with an IC50 value of 0.002 μM against the assemblage B GS strain. This is significantly more effective than traditional treatments like metronidazole .
  • Microsporidiosis : this compound is approved by the European Union for treating microsporidiosis in immunocompromised patients. Clinical studies have demonstrated its effectiveness in curing intestinal microsporidiosis caused by E. bieneusi, although some patients experienced reversible side effects such as thrombocytopenia .

Research Findings

Recent studies have elucidated the structure-activity relationship (SAR) of this compound derivatives, providing insights into how modifications can enhance potency and selectivity:

CompoundStructure ModificationIC50 (μM)Comments
1Acylcarbamate0.01Active against G. lamblia
7Phenyl ring0.005Excellent activity
8Ethyl ester0.02Reduced activity
9Carboxylic acid0.005Comparable potency to compound 7

These findings suggest that specific structural modifications can significantly impact the biological activity of this compound and its derivatives, indicating potential pathways for developing more effective treatments .

Case Studies

  • Clinical Study on Giardiasis : A clinical trial demonstrated that patients treated with this compound showed a higher cure rate for giardiasis compared to those receiving standard treatments. The study highlighted the reduced side effects associated with this compound treatment, reinforcing its therapeutic potential .
  • Microsporidial Keratoconjunctivitis : In another case study, this compound was used topically to treat microsporidial keratoconjunctivitis with notable success, further validating its application beyond systemic infections .

Propriétés

IUPAC Name

(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O4/c1-10(2)5-6-12-15(3,20-12)14-13(18-4)11(17)7-8-16(14)9-19-16/h5,11-14,17H,6-9H2,1-4H3/t11-,12-,13-,14-,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVCTNCUIVEQOY-JQOWZUPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108102-51-8
Record name Fumagillol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108102-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fumagillol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108102518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FUMAGILLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/409OS4DE8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fumagillol
Reactant of Route 2
Fumagillol
Reactant of Route 3
Fumagillol
Reactant of Route 4
Fumagillol
Reactant of Route 5
Fumagillol
Reactant of Route 6
Fumagillol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.